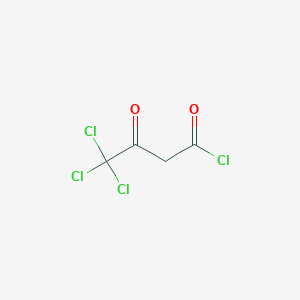

4,4,4-Trichloro-3-oxobutanoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

58529-91-2 |

|---|---|

Molecular Formula |

C4H2Cl4O2 |

Molecular Weight |

223.9 g/mol |

IUPAC Name |

4,4,4-trichloro-3-oxobutanoyl chloride |

InChI |

InChI=1S/C4H2Cl4O2/c5-3(10)1-2(9)4(6,7)8/h1H2 |

InChI Key |

QZBDPGNJFQJYGP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C(Cl)(Cl)Cl)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,4,4 Trichloro 3 Oxobutanoyl Chloride

Direct Synthetic Routes to 4,4,4-Trichloro-3-oxobutanoyl chloride

Direct synthetic routes to this compound involve the construction of the molecule through the direct introduction of chlorine atoms onto a butanoyl chloride scaffold or by incorporating the trichloroacetyl moiety in a novel fashion.

Chlorination Strategies for Butanoyl Chloride Scaffolds

The direct chlorination of a butanoyl chloride scaffold to produce this compound is a challenging synthetic transformation. This approach would necessitate the selective introduction of three chlorine atoms at the C-4 position of a 3-oxobutanoyl chloride (acetoacetyl chloride) precursor. The reactivity of the different positions on the butanoyl chloride backbone presents a significant challenge for achieving the desired regioselectivity.

Research into the chlorination of related acetyl chloride derivatives has shown that such reactions can be catalyzed by various agents, including active charcoal. For instance, trichloroacetyl chloride can be prepared by the chlorination of acetyl chloride or its chlorinated derivatives in the presence of an active charcoal catalyst. google.com This process can be conducted in the liquid phase by passing chlorine gas through the substrate at elevated temperatures. google.com While this demonstrates the feasibility of exhaustive chlorination of a methyl group adjacent to a carbonyl chloride, the selective trichlorination of the terminal methyl group of a 3-oxobutanoyl chloride is more complex due to the presence of the reactive methylene (B1212753) group at the C-2 position.

The mechanism of chlorination can proceed through either a radical or an ionic pathway, depending on the reaction conditions. The presence of an acid catalyst, for example, can promote enolization of the keto group, which can influence the site of chlorination. lew.ro Achieving the desired 4,4,4-trichloro substitution pattern would require careful control of catalysts and reaction conditions to favor chlorination at the terminal methyl group over the alpha-methylene group.

Novel Approaches for Introducing the Trichloroacetyl Moiety

A novel approach to the synthesis of this compound could involve the direct introduction of the trichloroacetyl moiety to a two-carbon synthon that can be converted to an acetyl chloride group. This could potentially be achieved through a C-acylation reaction. The reaction of a suitable enolate or equivalent with trichloroacetyl chloride could, in principle, form the carbon-carbon bond and establish the β-dicarbonyl system.

Precursor-Based Synthesis of this compound

Precursor-based syntheses offer alternative pathways to this compound by utilizing starting materials that already contain key structural features of the target molecule.

Derivatization of Trichloroacetic Acid Derivatives

Trichloroacetic acid and its derivatives, such as trichloroacetyl chloride, are logical precursors for the synthesis of this compound as they already contain the required trichloromethyl group. Trichloroacetyl chloride is a commercially important chemical intermediate used in the synthesis of various agrochemical and pharmaceutical products. nuv.ac.in It can be synthesized through the chlorination of chloroacetyl chloride using chlorine gas, with pyridine (B92270) being an effective catalyst for this transformation, achieving yields of up to 95%. nuv.ac.in

A plausible synthetic route would involve the reaction of trichloroacetyl chloride with a suitable C2 nucleophile that could subsequently be converted to the acid chloride functionality. For instance, the reaction of trichloroacetyl chloride with ketene (B1206846) or a ketene equivalent could potentially form the β-keto acid chloride directly. While the direct reaction of trichloroacetyl chloride with ketene is not well-documented for this specific product, the general reactivity of acid chlorides with ketenes to form β-keto acid derivatives is a known transformation. unt.edu

Functionalization of Diketene (B1670635) and Related Systems via Chlorine Chemistry

The reaction of diketene with chlorine is a known method for the production of chlorinated acetoacetyl chloride derivatives. A patent describes a process where diketene is reacted with chlorine gas in a solvent such as dichloromethane (B109758) to produce 4-chloro-3-oxobutanoyl chloride (also referred to as 4-chloroacetoacetyl chloride or 4-CAAC) as an intermediate. google.com

This reaction is highly exothermic and requires careful temperature control to prevent the formation of undesired byproducts. google.com The patent further mentions that over-chlorination can lead to the formation of di- or tri-halogenated compounds, such as 2,2,4-trichloroacetoacetyl chloride. google.com This suggests that by carefully controlling the stoichiometry of chlorine and the reaction conditions, it may be possible to drive the reaction towards the formation of this compound. The challenge lies in achieving selective chlorination at the C-4 position without significant chlorination at the C-2 position.

The reaction of diketene with chlorine proceeds through the opening of the lactone ring and subsequent addition and substitution reactions. The initial product, 4-chloro-3-oxobutanoyl chloride, can then undergo further chlorination. To achieve the desired 4,4,4-trichloro product, a significant excess of chlorine and potentially more forcing reaction conditions would be necessary.

Chemical Reactivity and Mechanistic Investigations of 4,4,4 Trichloro 3 Oxobutanoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Acyl Chloride Moiety

The acyl chloride group is one of the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon, followed by the expulsion of the chloride ion, which is an excellent leaving group. The electrophilicity of the acyl carbon in 4,4,4-trichloro-3-oxobutanoyl chloride is significantly enhanced by the strong inductive effect of the adjacent trichloromethyl ketone moiety, making it exceptionally susceptible to nucleophilic attack.

This compound reacts readily with alcohols to form the corresponding esters. This process, known as esterification, typically proceeds rapidly without the need for an acid catalyst, which is often required for the esterification of less reactive carboxylic acids. The reaction can be carried out by treating the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.

General Reaction:

| Reactant Alcohol (R-OH) | Product Ester |

| Methanol (B129727) | Methyl 4,4,4-trichloro-3-oxobutanoate |

| Ethanol | Ethyl 4,4,4-trichloro-3-oxobutanoate |

| Isopropanol | Isopropyl 4,4,4-trichloro-3-oxobutanoate |

The reaction of this compound with primary or secondary amines yields amides. Due to the high reactivity of the acyl chloride, this amidation reaction is typically fast and efficient. To proceed to completion, two equivalents of the amine are generally required: one acts as the nucleophile, and the second acts as a base to neutralize the HCl generated during the reaction. Alternatively, one equivalent of the amine can be used along with a different base, such as triethylamine (B128534) or pyridine.

General Reaction with a Primary Amine:

| Reactant Amine | Product Amide |

| Ammonia (NH₃) | 4,4,4-Trichloro-3-oxobutanamide |

| Methylamine (CH₃NH₂) | N-Methyl-4,4,4-trichloro-3-oxobutanamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-4,4,4-trichloro-3-oxobutanamide |

The acyl chloride functionality can also be converted into other carboxylic acid derivatives, such as anhydrides and thioesters.

Anhydride (B1165640) Formation: A mixed anhydride can be synthesized by reacting this compound with the salt of a carboxylic acid (a carboxylate). nih.govlibretexts.org This reaction is another example of nucleophilic acyl substitution where the carboxylate ion serves as the nucleophile. nih.govlibretexts.org

Thioester Synthesis: Thioesters are formed through the reaction of the acyl chloride with a thiol (R-SH). wikipedia.orgresearchgate.nettudelft.nl This reaction is analogous to esterification with alcohols and is often carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. wikipedia.orgresearchgate.nettudelft.nl

| Nucleophile | Product Type | General Product Structure |

| Carboxylate (R-COO⁻) | Mixed Anhydride | CCl₃-C(=O)-CH₂-C(=O)O-C(=O)R |

| Thiol (R-SH) | Thioester | CCl₃-C(=O)-CH₂-C(=O)SR |

Reactivity of the Beta-Keto Carbonyl Group in this compound

The second reactive site in the molecule is the ketone carbonyl group at the C3 position. Its reactivity is profoundly influenced by its electronic environment, specifically its placement between the C2 methylene (B1212753) group and the C4 trichloromethyl group.

The electrophilicity of a carbonyl carbon is a measure of its susceptibility to nucleophilic attack. In this compound, the ketone carbonyl carbon is highly electrophilic. This is due to the powerful electron-withdrawing inductive effect of the three chlorine atoms on the adjacent trichloromethyl group. libretexts.orgresearchgate.net These chlorine atoms pull electron density away from the C4 carbon, which in turn pulls density from the C3 carbonyl carbon, significantly increasing its partial positive charge and making it a prime target for nucleophiles. libretexts.orgresearchgate.net This enhanced electrophilicity makes the ketone more reactive than typical ketones like acetone (B3395972) or butanone.

The methylene protons at the C2 position (the α-carbon) are situated between two carbonyl groups: the acyl chloride carbonyl (C1) and the ketone carbonyl (C3). This structural arrangement classifies the compound as a β-dicarbonyl derivative. Protons on a carbon flanked by two carbonyl groups are significantly more acidic than those adjacent to a single carbonyl. pressbooks.pubpearson.comyoutube.com The pKa of these α-hydrogens is dramatically lowered, making them susceptible to removal by even moderate bases. pressbooks.pubpearson.comyoutube.com

Deprotonation at the C2 position generates a resonance-stabilized enolate ion. The negative charge of the enolate is delocalized over both oxygen atoms and the intervening α-carbon, which greatly stabilizes the conjugate base and explains the increased acidity of the parent compound. youtube.com

Enolate Formation:

This readily formed enolate is a potent carbon nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides. libretexts.org The ability to easily generate this stable enolate is a key feature of the reactivity of β-dicarbonyl compounds. libretexts.org

Influence of the 4,4,4-Trichloro Moiety on Overall Reactivity

The 4,4,4-trichloro moiety, consisting of a carbon atom bonded to three chlorine atoms, exerts a profound influence on the reactivity of the entire molecule through a combination of electronic and steric effects.

The three chlorine atoms of the trichloromethyl group are highly electronegative, leading to a significant inductive electron-withdrawing effect (-I effect). This effect propagates through the carbon skeleton, influencing the electron density at both the ketonic and the acyl chloride carbonyl carbons. The strong polarization of the C-Cl bonds makes the trichloromethyl carbon electron-deficient, which in turn withdraws electron density from the adjacent carbonyl group.

This electron-withdrawing property significantly enhances the electrophilicity of the carbonyl carbons. The increased partial positive charge on these carbons makes them more susceptible to attack by nucleophiles. Consequently, this compound is expected to be more reactive towards nucleophilic acyl substitution at the acyl chloride group compared to its non-chlorinated analog, 3-oxobutanoyl chloride.

Table 1: Comparison of Expected Carbonyl Carbon Electrophilicity

| Compound | Substituent at C4 | Inductive Effect | Expected Relative Electrophilicity of Carbonyl Carbons |

|---|---|---|---|

| This compound | -CCl₃ | Strong electron-withdrawing | High |

This table presents expected trends based on general chemical principles, as direct comparative experimental data may not be available.

The trichloromethyl group is sterically bulky. This steric hindrance can impede the approach of nucleophiles to the adjacent carbonyl centers. The effect is more pronounced for larger, more sterically demanding nucleophiles. While the electronic effects enhance reactivity, the steric hindrance can counteract this by slowing down the rate of nucleophilic attack.

The interplay between these opposing factors—electronic activation and steric hindrance—can lead to selectivity in reactions. For instance, smaller nucleophiles might preferentially attack the more electrophilic carbonyl centers, while larger nucleophiles might react more slowly or even favor alternative reaction pathways to avoid steric clash. This can influence the chemoselectivity of reactions, particularly when both the ketone and the acyl chloride are potential reaction sites.

Table 2: Potential Influence of Nucleophile Size on Reactivity

| Nucleophile Size | Expected Reaction Rate | Potential for Steric Hindrance |

|---|---|---|

| Small (e.g., H₂O, NH₃) | Faster | Low |

This table illustrates a general trend. Actual reaction outcomes depend on specific reaction conditions.

Cyclization Reactions and Intramolecular Transformations Involving this compound

While specific studies on the cyclization of this compound are not extensively documented, the reactivity of its derivatives suggests a potential for intramolecular transformations. For instance, related compounds such as 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones undergo dehydration and subsequent intramolecular cyclization in the presence of superacids to form 3-trichloromethylindan-1-ones. This indicates that under appropriate conditions, the carbon skeleton bearing the trichloromethyl group can participate in ring-forming reactions.

The presence of two electrophilic centers (the ketone and the acyl chloride) and an enolizable methylene group in this compound provides the structural basis for potential intramolecular reactions. For example, in the presence of a suitable base, deprotonation of the C2 methylene group could generate an enolate. This enolate could, in principle, undergo an intramolecular cyclization, although the high reactivity of the acyl chloride would likely lead to intermolecular reactions dominating under typical conditions.

Side Reactions and Decomposition Pathways of this compound

The high reactivity of this compound makes it susceptible to various side reactions and decomposition pathways. The acyl chloride functionality is readily hydrolyzed by water, even atmospheric moisture, to yield the corresponding carboxylic acid, 4,4,4-trichloro-3-oxobutanoic acid, and hydrochloric acid.

Under thermal stress, acyl chlorides can undergo decarbonylation, although this typically requires high temperatures. The presence of the trichloromethyl group might influence the stability of the molecule. Additionally, in the presence of certain bases or nucleophiles, elimination reactions or more complex condensation reactions could occur. For example, strong bases could promote self-condensation reactions.

In the context of certain synthetic applications, such as the synthesis of butenolides from related silyl (B83357) enol ethers and oxalyl chloride, decomposition of the starting materials can be a competing process. While not directly involving this compound, this highlights the general lability of similar highly functionalized molecules under certain reaction conditions.

Table 3: Common Side Reactions and Decomposition Products

| Reaction Type | Reagent/Condition | Potential Product(s) |

|---|---|---|

| Hydrolysis | Water | 4,4,4-Trichloro-3-oxobutanoic acid, HCl |

This table lists plausible side reactions based on the functional groups present.

Applications of 4,4,4 Trichloro 3 Oxobutanoyl Chloride in Advanced Organic Synthesis

Utilization as a Versatile Carbon Synthon

The dual reactivity of 4,4,4-trichloro-3-oxobutanoyl chloride allows it to serve as a versatile four-carbon building block. The acyl chloride is a powerful electrophile for acylation reactions, while the adjacent carbonyl and trichloromethyl groups influence the reactivity of the α-carbon, enabling a range of carbon-carbon bond-forming reactions.

C-C Bond Forming Reactions (e.g., Claisen-type condensations with specific enolizable substrates)

One of the primary applications of compounds like this compound is in Claisen-type condensation reactions. organic-chemistry.orgchadsprep.comlibretexts.org In these reactions, an enolate ion acts as a nucleophile, attacking an acyl compound. Given its structure, this compound serves as a highly effective electrophilic partner. The acyl chloride is more reactive than an ester, which is typically used in classic Claisen condensations.

The reaction mechanism involves the attack of an enolate, derived from an enolizable substrate such as a ketone, ester, or nitrile, on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form a new β-dicarbonyl compound. The presence of the electron-withdrawing trichloromethyl group significantly enhances the electrophilicity of the ketone, although the primary site of nucleophilic attack is the more reactive acyl chloride.

| Enolizable Substrate | Generated Nucleophile | Potential Product Type | Significance |

|---|---|---|---|

| Ketones (e.g., Acetone) | Ketone Enolate | 1,3,5-Triketone derivative | Precursors for complex polyketides and heterocyclic systems. |

| Esters (e.g., Ethyl acetate) | Ester Enolate | β-Keto ester derivative | Versatile intermediates for synthesizing larger molecules. |

| Nitriles (e.g., Acetonitrile) | Nitrile-stabilized carbanion | β-Keto nitrile derivative | Important synthons for pharmaceuticals and fine chemicals. |

Acyl Transfer Reagent in Complex Molecule Construction

Acyl chlorides are among the most reactive acylating agents in organic chemistry. wikipedia.org this compound can efficiently transfer its 4,4,4-trichloro-3-oxobutanoyl moiety to a wide range of nucleophiles, including alcohols, amines, and thiols. This acyl transfer capability is crucial in the stepwise construction of complex molecules where the introduction of a specific keto-functionalized chain is required.

The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion and forming the acylated product. Catalysts such as pyridine (B92270) or dimethylformamide can be used to accelerate these reactions. The resulting β-keto functional group can then be used for further transformations, making this reagent a strategic tool in multi-step syntheses.

Role in Heterocyclic Compound Synthesis

The 1,3-dicarbonyl-like arrangement within the this compound structure makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. By reacting with binucleophiles, it can undergo condensation and cyclization reactions to form stable ring systems.

Access to Oxygen-Containing Heterocycles (e.g., Chromenone derivatives related to oxobutanoyl structures)

While direct synthesis of chromenones using this specific chloride is not extensively documented, the underlying chemistry of β-keto acylating agents supports this application. Chromenone synthesis, such as the Pechmann condensation, often involves the reaction of a phenol (B47542) with a β-ketoester. By analogy, this compound could react with activated phenols (e.g., resorcinol) under acidic conditions. The initial reaction would be a Friedel-Crafts acylation to form a phenyl ketone intermediate, which would then undergo intramolecular cyclization and dehydration to yield a chromenone derivative bearing a trichloromethylacetyl side chain.

Precursor for Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrimidines, Benzimidazoles if applicable via reactivity with amino/hydrazino groups)

The synthesis of nitrogen-containing heterocycles using 1,3-dicarbonyl compounds is a cornerstone of heterocyclic chemistry. slideshare.netmdpi.comnih.gov this compound, as a potent 1,3-dielectrophile, is well-suited for these transformations.

Pyrimidines : In the Pinner synthesis, 1,3-dicarbonyl compounds condense with amidines to form pyrimidines. slideshare.netmdpi.com The reaction of this compound with an amidine (like benzamidine (B55565) or guanidine) would be expected to proceed through a series of condensation and cyclization steps to yield a pyrimidine (B1678525) ring substituted with a trichloromethyl group. researchgate.net

Triazoles : 1,2,3-Triazoles can be synthesized from 1,3-dicarbonyl compounds, although the classic route involves cycloaddition of azides and alkynes. beilstein-journals.orgnih.govorganic-chemistry.orgfrontiersin.org However, the dicarbonyl moiety can react with reagents like tosylhydrazine to form intermediates that can cyclize into triazole structures. The reaction of this compound with hydrazine (B178648) derivatives could lead to pyrazoles, while its reaction with specific azide (B81097) precursors could potentially open pathways to triazole synthesis.

Benzimidazoles : The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. The high reactivity of the acyl chloride in this compound would facilitate the initial N-acylation of an o-phenylenediamine. Subsequent intramolecular cyclization involving the ketone carbonyl and the second amino group, followed by dehydration, would yield a benzimidazole (B57391) ring substituted with a -(CH2CO-CCl3) group.

| Binucleophile | Target Heterocycle | General Reaction Type |

|---|---|---|

| Amidine / Guanidine | Pyrimidine | Pinner Synthesis |

| Hydrazine | Pyrazole | Knorr Pyrazole Synthesis |

| o-Phenylenediamine | Benzimidazole | Condensation/Cyclization |

Intermediate in the Synthesis of Functional Organic Materials

The introduction of specific functional groups into polymers is a key strategy for creating advanced materials with tailored properties. The trichloromethyl group is a valuable functionality in materials science, known for its role in certain polymerization processes and for imparting specific chemical and physical properties to the final material. acs.orgresearchgate.net

This compound can be used to modify existing polymers that contain nucleophilic side chains (e.g., hydroxyl or amine groups), such as polyvinyl alcohol or polyallylamine. The acyl chloride would react readily with these groups to covalently attach the 4,4,4-trichloro-3-oxobutanoyl side chain to the polymer backbone.

The presence of the trichloromethyl group in the resulting functionalized polymer could:

Serve as a handle for further chemical transformations.

Act as an initiator site for certain types of radical polymerizations.

Enhance properties such as thermal stability or flame retardancy.

Modify the solubility and surface characteristics of the polymer material.

This approach allows for the synthesis of specialty polymers designed for applications in areas like coatings, advanced composites, or functional membranes.

Application in Multicomponent Reaction (MCR) Development

Information not available in current scientific literature.

Information not available in current scientific literature.

Information not available in current scientific literature.

Spectroscopic and Analytical Characterization Techniques for 4,4,4 Trichloro 3 Oxobutanoyl Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 4,4,4-Trichloro-3-oxobutanoyl chloride by mapping the carbon and hydrogen framework. Analysis of chemical shifts, coupling patterns, and through-bond correlations provides unambiguous evidence for its structure.

The proton NMR spectrum of this compound is characterized by its simplicity, which is in itself structurally informative. The molecule contains a single, isolated pair of chemically equivalent protons corresponding to the methylene (B1212753) group (-CH₂-) at the C-2 position.

Due to the powerful electron-withdrawing effects of the adjacent acyl chloride (-COCl) and trichloroacetyl (-COCCl₃) groups, these methylene protons are significantly deshielded. This deshielding shifts their resonance signal considerably downfield compared to typical methylene protons. In analogous trichloromethyl-β-diketones, protons situated between two carbonyl groups exhibit chemical shifts in the range of δ 4.35–5.48 ppm. cdnsciencepub.com Therefore, the signal for the C-2 protons in this compound is predicted to appear in a similar downfield region. As there are no adjacent protons, this signal will present as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (-CH₂-) | 4.5 - 5.5 | Singlet |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule, revealing four distinct carbon environments. The chemical shifts are heavily influenced by the electronegativity of the attached chlorine atoms and the nature of the carbonyl groups.

C-1 (Acyl Chloride Carbonyl): The carbonyl carbon of the acyl chloride group is expected to resonate in the typical range for this functional group, approximately 160-180 ppm. libretexts.org

C-2 (Methylene Carbon): This carbon is situated between two carbonyl groups and its chemical shift is predicted to be around 52–58 ppm, based on data from structurally similar trichloromethyl-β-diketones. cdnsciencepub.com

C-3 (Ketone Carbonyl): The ketone carbonyl is adjacent to the highly electron-withdrawing trichloromethyl group. This environment causes a downfield shift, though it is slightly less deshielded than typical aldehyde or ketone carbonyls due to the electron-donating resonance effect of the adjacent heteroatom. Its resonance is anticipated in the 185-195 ppm range.

C-4 (Trichloromethyl Carbon): The carbon atom bonded to three chlorine atoms is significantly deshielded and is expected to appear at approximately 90-100 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-C OCl) | 168 - 175 |

| C-2 (-C H₂-) | 52 - 58 |

| C-3 (-C OCCl₃) | 185 - 195 |

| C-4 (-C Cl₃) | 90 - 100 |

While 1D NMR provides foundational data, 2D NMR techniques would be employed to confirm the structural assignments unequivocally.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be straightforward. Since there is only one proton signal (the H-2 singlet), no cross-peaks would be observed, confirming the absence of any proton-proton spin coupling and verifying the isolated nature of the methylene group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HMQC or HSQC spectrum would show a single cross-peak, connecting the proton signal of the -CH₂- group (at ~δ 4.5-5.5) with the carbon signal of C-2 (at ~δ 52-58). This would provide a definitive assignment for the C-2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, the H-2 protons would be expected to show correlations to several quaternary carbons. Specifically, cross-peaks should appear between the H-2 protons and the acyl chloride carbonyl carbon (C-1), the ketone carbonyl carbon (C-3), and potentially the trichloromethyl carbon (C-4). These correlations would be instrumental in assigning the signals for C-1 and C-3, which cannot be done through other NMR methods.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is highly effective for identifying the characteristic functional groups within this compound, particularly its two distinct carbonyl groups and the carbon-chlorine bonds.

The IR spectrum of this compound is expected to be dominated by two strong and distinct carbonyl (C=O) stretching absorptions at high wavenumbers.

Acyl Chloride C=O Stretch: Acyl chlorides are known to exhibit C=O stretching frequencies in a high range, typically between 1775 and 1810 cm⁻¹. uobabylon.edu.iqwikipedia.org This is due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond.

Ketone C=O Stretch: The ketone carbonyl, being adjacent to the strongly electron-withdrawing -CCl₃ group, will also have its stretching frequency shifted to a higher value than a simple aliphatic ketone (typically ~1715 cm⁻¹). Research on related trichloroacetyl compounds shows this type of carbonyl absorption in the 1750–1765 cm⁻¹ region. cdnsciencepub.com

The presence of two sharp, intense bands in these respective regions would provide compelling evidence for the bifunctional nature of the molecule.

Table 3: Predicted IR Absorption Frequencies for Carbonyl Groups

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Acyl Chloride (C=O) | 1780 - 1810 | Strong, Sharp |

| Ketone (C=O) | 1750 - 1765 | Strong, Sharp |

The vibrations associated with the carbon-chlorine bonds provide additional characteristic signals in the fingerprint region of the IR spectrum. The molecule contains two types of C-Cl bonds: the single bond of the acyl chloride and the three bonds of the trichloromethyl group.

The C-Cl stretching modes generally appear in the range of 850-550 cm⁻¹. libretexts.orglibretexts.org Given the presence of the -CCl₃ group, one or more strong and broad absorption bands are expected within this region, confirming the presence of multiple chlorine atoms. These bands can sometimes be complex due to the coupling of vibrations.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the characterization of this compound, providing definitive information on its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to within 5 ppm), HRMS can distinguish the compound's exact mass from other potential formulas with the same nominal mass. For a molecule with the formula C₄H₂Cl₄O₂, HRMS provides the necessary accuracy to confirm this composition. nih.gov This level of precision is essential for differentiating between compounds with very similar masses, a common challenge in complex reaction mixtures.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂Cl₄O₂ |

| Average Mass | 223.86 g/mol |

This interactive table provides key molecular data for this compound.

Isotopic Pattern Analysis for Chlorine Atoms

A key feature in the mass spectrum of a chlorinated compound is its characteristic isotopic pattern, arising from the natural abundance of two stable isotopes of chlorine: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). For a molecule like this compound, which contains four chlorine atoms, this results in a distinctive cluster of peaks for the molecular ion (M).

The pattern can be predicted based on binomial distribution and is a powerful tool for confirming the number of chlorine atoms in the molecule or its fragments. acs.org The primary peaks in the molecular ion cluster will be M, M+2, M+4, M+6, and M+8, with relative intensities that are highly characteristic of a tetrachlorinated species. researchgate.netosti.gov The analysis of these isotopologue distributions, especially with high-resolution instrumentation, serves as a fingerprint for polychlorinated compounds. acs.orgnih.gov

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of a Tetrachlorinated Compound (C₄H₂Cl₄O₂)

| Ion | Relative Abundance (%) |

|---|---|

| M (containing 4 x ³⁵Cl) | 100.0 |

| M+2 (containing 3 x ³⁵Cl, 1 x ³⁷Cl) | 131.6 |

| M+4 (containing 2 x ³⁵Cl, 2 x ³⁷Cl) | 65.0 |

| M+6 (containing 1 x ³⁵Cl, 3 x ³⁷Cl) | 14.3 |

This interactive table displays the predicted relative intensities of the isotopic peaks for a molecule containing four chlorine atoms.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives/analogues)

Direct single-crystal X-ray diffraction analysis of this compound is generally impractical due to its high reactivity and difficulty in forming stable, high-quality crystals. However, X-ray crystallography is an invaluable tool for determining the precise three-dimensional atomic arrangement of more stable derivatives or analogues.

Structural studies on related β-ketoacyl compounds, such as β-keto esters or β-ketoacyl-acyl carrier proteins, provide critical insights into the molecular architecture, bond angles, and stereochemistry of this class of molecules. acs.orgnih.govembopress.org For instance, crystallographic analysis of α-chlorinated β-keto esters has been used to confirm the stereochemistry of substitution reactions at the tertiary carbon, proving that the reaction proceeds via an SN2 mechanism with inversion of configuration. acs.org This information is crucial for understanding the reactivity and stereochemical outcomes of reactions involving this compound.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling purity assessment and real-time reaction monitoring. The high reactivity of the acyl chloride group, however, necessitates careful method development. americanpharmaceuticalreview.com

Gas Chromatography (GC)

Direct analysis of this compound by gas chromatography is challenging. The compound can be thermally labile and is highly susceptible to hydrolysis by trace amounts of water in the GC system or on the column stationary phase. oup.comoup.com This can lead to inaccurate quantification and the appearance of degradation products, such as the corresponding carboxylic acid.

To overcome these issues, a common strategy is derivatization, where the reactive acyl chloride is converted into a more stable and volatile analogue prior to injection. nih.gov This involves reacting the compound with an alcohol (e.g., 2-butanol) or a secondary amine (e.g., diethylamine) to form the corresponding ester or amide, which are more amenable to GC analysis. nih.govacs.org

Table 3: Common Derivatization Strategies for GC Analysis of Acyl Chlorides

| Derivatizing Agent | Derivative Formed | Advantages |

|---|---|---|

| Alcohols (e.g., Methanol (B129727), 2-Butanol) | Ester | Stable, volatile, good chromatographic properties. acs.org |

This interactive table summarizes derivatization methods used to facilitate the GC analysis of acyl chlorides.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a powerful tool for analyzing this compound, but direct analysis using standard reversed-phase (RP-HPLC) methods is often problematic. The acyl chloride can react violently with protic mobile phases like water and methanol and can also be unstable on silica-based stationary phases. americanpharmaceuticalreview.comechemi.com

Consequently, derivatization is the preferred approach for reliable HPLC analysis. researchgate.net The acyl chloride is reacted with a nucleophilic agent that contains a chromophore, facilitating detection by UV-Vis. nih.gov Reagents such as 2-nitrophenylhydrazine (B1229437) or other substituted anilines react quickly with the acyl chloride to form stable, strongly UV-absorbing derivatives. nih.govgoogle.com This allows for sensitive and specific quantification using RP-HPLC with UV-DAD (diode-array detection), effectively minimizing interference from the sample matrix. google.com

Table 4: Common Derivatization Strategies for HPLC Analysis of Acyl Chlorides

| Derivatizing Agent | Derivative Formed | Detection Method | Advantages |

|---|---|---|---|

| 2-Nitrophenylhydrazine | Hydrazide | UV-DAD | Forms a stable product with strong UV absorption, minimizing matrix interference. nih.govgoogle.com |

| Anhydrous Methanol | Methyl Ester | UV, MS | Allows for analysis as a more stable ester, suitable for LC-MS for enhanced specificity. researchgate.net |

This interactive table outlines derivatization approaches for the analysis of acyl chlorides by HPLC.

Computational Chemistry and Theoretical Studies on 4,4,4 Trichloro 3 Oxobutanoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic structure of molecules. These calculations help in predicting reactivity by analyzing the distribution of electrons and the energies of molecular orbitals. acs.org

Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. chemeo.comuwosh.edu It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. rsc.org In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. mdpi.com

For 4,4,4-Trichloro-3-oxobutanoyl chloride, the MEP surface would be characterized by several distinct regions:

Negative Potential: The most negative potential is expected to be localized on the oxygen atoms of the acyl chloride and ketone carbonyl groups due to their high electronegativity and the presence of lone pairs. These sites are the primary targets for electrophiles and protonation.

Positive Potential: Significant positive potential would be found on the carbonyl carbons, particularly the highly electrophilic acyl chloride carbon. This positive character is enhanced by the electron-withdrawing effects of the attached chlorine and oxygen atoms, making it the principal site for nucleophilic attack. The carbon atom adjacent to the trichloromethyl group would also exhibit a positive potential.

Sigma-Hole: The chlorine atoms of the trichloromethyl group could also display regions of positive potential along the C-Cl bond axis, known as σ-holes. researchgate.net These electropositive caps (B75204) can engage in halogen bonding, influencing intermolecular interactions.

| Atomic Site | Predicted MEP Value (kcal/mol) | Implication |

|---|---|---|

| Acyl Chloride Oxygen (O) | -45.0 | Electron-rich; site for electrophilic attack. |

| Ketone Oxygen (O) | -40.0 | Electron-rich; site for electrophilic attack. |

| Acyl Chloride Carbon (C=O) | +60.0 | Highly electron-poor; primary site for nucleophilic attack. |

| Ketone Carbon (C=O) | +45.0 | Electron-poor; secondary site for nucleophilic attack. |

| Chlorine Atom (σ-hole) | +15.0 | Site for halogen bonding interactions. |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgacs.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound:

LUMO: The LUMO is expected to be the π* antibonding orbital of the acyl chloride carbonyl group. studyx.ai Its low energy level makes the molecule a strong electrophile. The electron-withdrawing trichloromethyl and ketone groups would further lower the energy of this orbital, enhancing its reactivity toward nucleophiles.

HOMO: The HOMO would likely be localized on the lone pairs of the carbonyl oxygen atoms or the chlorine atom of the acyl chloride.

HOMO-LUMO Gap: The presence of multiple strong electron-withdrawing groups (acyl chloride, ketone, trichloromethyl) would significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap. This small gap implies high chemical reactivity, characteristic of acyl chlorides.

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -11.5 | Oxygen and Chlorine lone pairs |

| LUMO | -2.0 | π* orbital of the Acyl Chloride Carbonyl |

| HOMO-LUMO Gap | 9.5 | Indicates high reactivity |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is essential for mapping out the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them. acs.org

A transition state (TS) represents the energy maximum along a reaction coordinate, a fleeting structure that is nearly impossible to observe experimentally. mit.edu Computational chemistry allows for the precise location of these structures as first-order saddle points on the potential energy surface. A key verification of a true transition state is the calculation of vibrational frequencies, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mit.edu

For a typical reaction of this compound, such as nucleophilic acyl substitution, computational modeling can characterize the transition state for the formation of the tetrahedral intermediate. This TS would feature a partially formed bond between the nucleophile and the acyl chloride carbon, and a partially elongated C=O bond. The geometry at the carbonyl carbon would be distorted from trigonal planar towards tetrahedral.

| Parameter | Ground State (Reactant) | Transition State (TS) |

|---|---|---|

| C=O Bond Length (Acyl Chloride) | 1.19 Å | 1.28 Å |

| C-Cl Bond Length | 1.79 Å | 1.82 Å |

| Nu-C Bond Distance (H₂O---C) | >3.0 Å | 1.95 Å |

| Imaginary Frequency | N/A | -450 cm⁻¹ |

For the hydrolysis of this compound, the energy landscape would detail the two main steps of the addition-elimination mechanism:

Addition Step: The nucleophile (water) attacks the carbonyl carbon to form a tetrahedral intermediate, via a first transition state (TS1). This step is typically fast for reactive acyl chlorides.

Elimination Step: The chloride ion is expelled from the tetrahedral intermediate to reform the carbonyl group, yielding the carboxylic acid product, via a second transition state (TS2).

Computational modeling would provide the relative energies for each species along this pathway, allowing for the identification of the rate-determining step (the one with the highest activation barrier).

| Species | Predicted Relative Energy (kcal/mol) |

|---|---|

| Reactants (Acyl Chloride + H₂O) | 0.0 |

| Transition State 1 (TS1) | +12.5 |

| Tetrahedral Intermediate | -5.0 |

| Transition State 2 (TS2) | +10.0 |

| Products (Carboxylic Acid + HCl) | -20.0 |

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds. chemistrysteps.com The relative stability of these conformers is determined by factors like steric hindrance and electrostatic interactions. For this compound, rotation around the C2-C3 single bond connecting the two carbonyl groups is of particular interest.

The molecule can exist in various conformers, primarily described by the dihedral angle between the C=O bond of the acyl chloride and the C=O bond of the ketone. Key conformers would include:

Syn-periplanar (eclipsed): Where the two carbonyl groups are aligned (dihedral angle ~0°). This conformation would be destabilized by dipole-dipole repulsion between the electronegative oxygen atoms.

Anti-periplanar (staggered): Where the two carbonyl groups are opposite to each other (dihedral angle ~180°). This is likely to be a low-energy conformation as it minimizes both steric and electrostatic repulsion.

Gauche (staggered): Where the dihedral angle is approximately 60°. This conformation's stability would be intermediate, influenced by the steric bulk of the trichloromethyl group.

Computational scans of the potential energy surface as a function of this dihedral angle can identify the energy minima (stable conformers) and the rotational energy barriers between them. The bulky and electron-withdrawing CCl₃ group would significantly influence the conformational preferences, likely favoring an anti-periplanar arrangement to minimize steric clashes and unfavorable electrostatic interactions.

| Conformer | Dihedral Angle (O=C-C=O) | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Syn-periplanar | 0° | +5.5 (Rotational Barrier) |

| Gauche | ~60° | +1.5 |

| Anti-periplanar | 180° | 0.0 (Most Stable) |

Prediction of Spectroscopic Properties through Theoretical Calculations

The spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, can be predicted with a reasonable degree of accuracy using computational methods. These theoretical predictions are invaluable for complementing experimental data, aiding in spectral assignment, and providing insights into molecular structure and bonding.

Typically, these calculations begin with the optimization of the molecule's geometry using methods like Density Functional Theory (DFT) or other quantum chemical approaches. Once the lowest energy conformation is determined, further calculations can be performed to predict the spectroscopic data.

Table 1: Theoretical Approaches for Spectroscopic Prediction

| Spectroscopic Technique | Common Computational Methods | Predicted Parameters |

| NMR Spectroscopy | GIAO (Gauge-Including Atomic Orbital), CSGT (Continuous Set of Gauge Transformations) | Chemical shifts (δ), spin-spin coupling constants (J) |

| IR Spectroscopy | Frequency calculations (e.g., using DFT) | Vibrational frequencies (cm⁻¹), IR intensities |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, λmax |

This table is illustrative of the general methodologies and does not represent actual calculated data for this compound due to the absence of specific studies.

In Silico Design of Novel Transformations and Catalyst Systems

Computational chemistry offers powerful tools for the in silico design and evaluation of new chemical reactions and catalytic systems. This approach can significantly accelerate the discovery process by prioritizing promising candidates for experimental validation. For a reactive molecule like this compound, computational studies could explore its reactivity with various nucleophiles, electrophiles, and in different reaction conditions.

The design of novel transformations would involve mapping the potential energy surfaces for proposed reaction pathways. This allows for the determination of reaction barriers (activation energies) and the identification of stable intermediates and transition states.

Similarly, the design of catalyst systems would involve modeling the interaction of this compound with potential catalysts. This can provide insights into the mechanism of catalysis, predict the efficiency of the catalyst, and guide the design of more effective catalysts.

Table 2: Computational Strategies for In Silico Design

| Research Objective | Computational Approach | Key Information Obtained |

| Exploring Reactivity | Reaction pathway mapping, transition state searching | Activation energies, reaction mechanisms, product selectivity |

| Catalyst Design | Molecular docking, QM/MM (Quantum Mechanics/Molecular Mechanics) | Catalyst-substrate binding energies, catalytic cycle intermediates, turnover frequencies |

This table outlines general computational strategies and does not reflect specific findings for this compound as no such studies were found.

Derivatives and Analogues of 4,4,4 Trichloro 3 Oxobutanoyl Chloride: Synthetic Utility and Comparative Studies

Structural Modifications of the Butanoyl Chain

Alkyl Substitutions (e.g., 4,4,4-trichloro-2,2-dimethyl-3-oxobutanoyl chloride)

The introduction of alkyl substituents onto the butanoyl chain can induce significant steric and electronic effects, altering the reactivity of the acid chloride and the accessibility of the carbonyl groups. A notable example is 4,4,4-trichloro-2,2-dimethyl-3-oxobutanoyl chloride.

Synthesis and Reactivity:

Currently, detailed synthetic routes and comprehensive reactivity studies for 4,4,4-trichloro-2,2-dimethyl-3-oxobutanoyl chloride are not extensively reported in publicly available literature. However, its synthesis can be conceptually approached through the acylation of a suitably protected 3,3-dimethyl-1,1,1-trichlorobutan-2-one derivative, followed by conversion of the resulting carboxylic acid to the acid chloride.

The presence of the gem-dimethyl group at the C2 position is expected to introduce significant steric hindrance around the acid chloride functionality. This steric bulk would likely decrease the rate of nucleophilic acyl substitution compared to the parent compound. The electron-donating nature of the methyl groups might also slightly reduce the electrophilicity of the carbonyl carbon of the acid chloride.

Table 1: Properties of 4,4,4-trichloro-2,2-dimethyl-3-oxobutanoyl chloride

| Property | Value |

| CAS Number | 17953-83-2 guidechem.com |

| Molecular Formula | C6H6Cl4O2 guidechem.com |

| Molecular Weight | 251.92 g/mol guidechem.com |

No interactive data available for this table.

Halogenation Pattern Variations (e.g., 4,4,4-trifluoro-3-oxobutanoyl chloride)

Replacing the chlorine atoms with fluorine significantly alters the electronic properties of the molecule due to the high electronegativity of fluorine. 4,4,4-trifluoro-3-oxobutanoyl chloride serves as a key example of this structural modification.

Synthesis and Reactivity:

The synthesis of 4,4,4-trifluoro-3-oxobutanoyl chloride can be achieved through various methods. One approach involves the reaction of trifluoroacetic acid derivatives. For instance, trifluoroacetyl chloride can be reacted with ketene (B1206846) to generate the desired acid chloride in situ. This intermediate is often highly reactive and used directly in subsequent reactions without isolation. Another potential route is the conversion of trifluoroacetic acid to its acid chloride, which can then be used in acylation reactions.

The trifluoromethyl group is a strong electron-withdrawing group, which significantly increases the electrophilicity of both the acid chloride carbonyl carbon and the adjacent ketone carbonyl carbon. This heightened reactivity makes 4,4,4-trifluoro-3-oxobutanoyl chloride a potent acylating agent. It readily reacts with a variety of nucleophiles and has been utilized as an intermediate in the preparation of biologically active compounds, such as 6-trifluoromethylpyridine-3-carboxylic acid derivatives google.com.

Synthesis and Reactivity of Related Halogenated Keto Acid Chlorides (e.g., 4-chloro-3-oxobutanoyl chloride)

4-chloro-3-oxobutanoyl chloride is a closely related and well-studied analogue. Its synthesis and reactivity provide valuable insights into the chemical behavior of this class of compounds.

Synthesis:

A common industrial method for the synthesis of 4-chloro-3-oxobutanoyl chloride involves the reaction of diketene (B1670635) with chlorine gas. This exothermic reaction is typically carried out in a solvent like dichloromethane (B109758) and requires careful temperature control guidechem.com. Other methods include the direct chlorination of butyric acid derivatives using reagents like thionyl chloride or phosphorus pentachloride researchgate.net.

Reactivity:

As a bifunctional molecule, 4-chloro-3-oxobutanoyl chloride exhibits a rich and diverse reactivity profile. It is a potent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles. researchgate.net

Reactions with Amines: It reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of various pharmaceutical and agrochemical compounds. researchgate.net

Reactions with Alcohols: In the presence of a base, it reacts with alcohols to yield esters. stackexchange.com

Heterocyclic Synthesis: The presence of two electrophilic centers makes it a valuable precursor for the synthesis of various heterocyclic compounds. It can undergo cyclization reactions with different nucleophiles to form diverse ring systems. researchgate.net

Systematic Investigation of Electronic and Steric Effects of Substituents on Analogues' Reactivity

The reactivity of 4,4,4-trichloro-3-oxobutanoyl chloride and its analogues is governed by a combination of electronic and steric effects. A systematic investigation of these factors is crucial for understanding and predicting their chemical behavior.

Electronic Effects:

The nature and number of halogen atoms have a profound impact on the electrophilicity of the carbonyl carbons. The strong inductive electron-withdrawing effect of halogens increases the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. This effect is more pronounced with fluorine compared to chlorine. As a result, trifluorinated analogues are generally more reactive than their chlorinated counterparts.

The reactivity of acid chlorides is significantly influenced by the polarization of the carbonyl group. Strongly polarized acyl compounds are more reactive towards nucleophiles. The electronegative chlorine atom in the acid chloride group withdraws electrons from the carbonyl carbon, enhancing its electrophilicity. libretexts.org

Steric Effects:

The introduction of bulky substituents, such as the gem-dimethyl group in 4,4,4-trichloro-2,2-dimethyl-3-oxobutanoyl chloride, can sterically hinder the approach of nucleophiles to the acid chloride functionality. This steric hindrance generally leads to a decrease in reaction rates for nucleophilic acyl substitution. The accessibility of the carbonyl group is a key factor in determining reactivity, with unhindered carbonyls reacting more readily. libretexts.org

Table 2: Predicted Relative Reactivity of Analogues based on Electronic and Steric Effects

| Compound | Electronic Effect of Substituent(s) | Steric Hindrance at Acid Chloride | Predicted Relative Reactivity |

| 4,4,4-Trifluoro-3-oxobutanoyl chloride | Strong electron-withdrawing (CF3) | Low | Highest |

| This compound | Electron-withdrawing (CCl3) | Low | High |

| 4-Chloro-3-oxobutanoyl chloride | Weaker electron-withdrawing (CH2Cl) | Low | Moderate |

| 4,4,4-Trichloro-2,2-dimethyl-3-oxobutanoyl chloride | Electron-withdrawing (CCl3), Electron-donating (2xCH3) | High | Lowest |

This table is based on general chemical principles and the interactive data is for illustrative purposes.

Development of Libraries of this compound Derivatives for Screening Purposes

The diverse reactivity of this compound and its analogues makes them attractive scaffolds for the development of compound libraries for high-throughput screening in drug discovery and materials science.

Combinatorial Chemistry Approach:

By systematically reacting a core molecule like this compound with a diverse set of building blocks (e.g., amines, alcohols, thiols), large and diverse libraries of compounds can be rapidly synthesized. This combinatorial approach allows for the exploration of a vast chemical space to identify molecules with desired biological activities or material properties.

The development of halogen-enriched fragment libraries (HEFLibs) has gained traction in drug discovery. These libraries consist of small, halogenated molecules designed to explore specific interactions, such as halogen bonding, with biological targets. The screening of such libraries has led to the identification of novel binding modes and promising lead compounds. nih.govotavachemicals.com Given the prevalence of halogenated ketones in biologically active molecules, libraries based on this compound derivatives could be of significant interest. For instance, phenotypic screening of covalent compound libraries has identified chloromethyl ketone scaffolds as promising antibacterial agents. biorxiv.org

Screening Applications:

Libraries of these derivatives could be screened against a wide range of biological targets, including enzymes and receptors, to identify potential inhibitors or modulators. The electrophilic nature of the ketone and the potential for the acid chloride to be converted into various functional groups provide multiple points for interaction and modification, making these libraries valuable for lead discovery.

Catalysis in Reactions Involving 4,4,4 Trichloro 3 Oxobutanoyl Chloride and Its Derivatives

Lewis Acid Catalysis in Nucleophilic Additions

Lewis acid catalysis plays a pivotal role in activating the carbonyl group of 4,4,4-trichloro-3-oxobutanoyl chloride and its derivatives, such as the corresponding β-ketoesters, towards nucleophilic attack. By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon, thereby accelerating reaction rates and often influencing stereoselectivity.

The general principle involves the formation of a complex between the Lewis acid (e.g., AlCl₃, FeCl₃, Sn(IV), In(III)) and the carbonyl substrate. nih.govscience.gov This activation facilitates additions of various nucleophiles, including enol ethers, allylsilanes, and organometallic reagents. For substrates like β-trichloromethyl-β-ketoesters, Lewis acids can promote reactions such as aldol (B89426) additions, Michael additions, and cycloadditions. For instance, Lewis acids like Sn(IV) and Al(III) triflates have been effectively used as catalysts in the selective cyclization of unsaturated alcohols and carboxylic acids, showcasing their utility in complex bond formations. science.gov

In the context of carbonyl-olefin metathesis, iron(III) chloride (FeCl₃) has been identified as an effective Lewis acid catalyst. nih.gov The catalytic cycle can be influenced by additives; for example, the addition of a chlorosilane to an FeCl₃-catalyzed reaction can generate a more reactive silylium (B1239981) active species, which mitigates byproduct inhibition and increases the reaction rate. nih.gov This principle could be applied to enhance reactions involving the ketone moiety of this compound derivatives.

The table below summarizes various Lewis acids and their potential applications in catalyzing nucleophilic additions to derivatives of this compound.

| Lewis Acid Catalyst | Potential Reaction Type | Substrate Derivative | Expected Outcome |

| TiCl₄, SnCl₄ | Aldol Addition | Ethyl 4,4,4-trichloro-3-oxobutanoate + Silyl (B83357) enol ether | Controlled formation of a new C-C bond with potential for stereoselectivity. |

| FeCl₃, Ga(III) | Carbonyl-Ene Reaction | Ethyl 4,4,4-trichloro-3-oxobutanoate + Alkene | Formation of γ,δ-unsaturated alcohols. |

| In(OTf)₃ | Thiol Addition | Ethyl 4,4,4-trichloro-3-oxobutanoate + Thiol | Efficient formation of thioacetals or hemithioacetals. science.gov |

| Sc(OTf)₃ | Friedel-Crafts Acylation | This compound + Aromatic compound | Acylation of aromatic rings to form aryl ketones. |

| Chiral Ti-TADDOL | Asymmetric Aldol Addition | Ethyl 4,4,4-trichloro-3-oxobutanoate + Aldehyde | Enantioselective synthesis of β-hydroxy ketones. |

Organocatalysis for Asymmetric Transformations

Asymmetric organocatalysis has become a powerful strategy for the enantioselective synthesis of chiral molecules, offering advantages such as operational simplicity and low toxicity compared to metal-based catalysts. greyhoundchrom.comtcichemicals.com Derivatives of this compound, particularly β-ketoesters, are excellent substrates for a variety of organocatalytic transformations due to their dual electrophilic and nucleophilic nature. nih.govresearchgate.net

One key area is the asymmetric reduction of the ketone functionality. While stoichiometric chiral boranes or catalytic CBS-oxazoborolidine systems are effective for the reduction of trichloromethyl ketones, they often require low temperatures and high catalyst loadings. rsc.org Organocatalysts based on proline and its analogues are widely used to activate carbonyl compounds. greyhoundchrom.com For instance, proline can catalyze asymmetric intermolecular aldol reactions, which could be applied to the ester derivatives of the target compound. tcichemicals.com

Furthermore, chiral amines can catalyze reactions through the formation of iminium or enamine intermediates. unibo.it For example, MacMillan-type imidazolidinone catalysts are effective in promoting highly enantioselective Diels-Alder reactions and Michael additions with α,β-unsaturated aldehydes, a principle that can be extended to reactions involving derivatives of this compound. tcichemicals.comunibo.it

The table below outlines potential asymmetric transformations of this compound derivatives using different classes of organocatalysts.

| Organocatalyst Type | Activation Mode | Potential Reaction | Substrate Derivative | Expected Product |

| Proline / Prolinamides | Enamine Catalysis | Asymmetric Aldol Reaction | Ethyl 4,4,4-trichloro-3-oxobutanoate | Chiral β-hydroxy ester |

| MacMillan Imidazolidinone | Iminium Ion Catalysis | Asymmetric Michael Addition | α,β-Unsaturated derivative | Enantioenriched adduct |

| Cinchona Alkaloids | Brønsted Base/H-Bonding | Asymmetric Michael Addition | Ethyl 4,4,4-trichloro-3-oxobutanoate + Nitroalkene | Chiral γ-nitro β-ketoester |

| Chiral Phosphines | Lewis Base Catalysis | [3+2] Cycloaddition | Allene + α,β-Unsaturated derivative | Chiral cyclopentene (B43876) derivative greyhoundchrom.com |

| CBS-Oxazoborolidine | Lewis Acid Activation | Asymmetric Ketone Reduction | Ethyl 4,4,4-trichloro-3-oxobutanoate | Chiral β-hydroxy ester rsc.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

The acyl chloride functionality of this compound makes it a suitable electrophilic partner for various transition metal-catalyzed cross-coupling reactions. eie.grmdpi.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-based catalysts are most commonly employed for such transformations. eie.gr

Acyl chlorides can readily participate in reactions such as the Sonogashira coupling with terminal alkynes to produce synthetically valuable ynones. mdpi.com Similarly, Suzuki-Miyaura coupling with boronic acids can be used to introduce aryl or vinyl groups, leading to the formation of complex ketones. The Stille coupling with organostannanes and the Negishi coupling with organozinc reagents are other viable methods for creating new C-C bonds at the acyl chloride position. mdpi.com The trichloromethyl group generally remains stable under these conditions, allowing for the selective transformation of the acyl chloride moiety.

The following table summarizes key transition metal-catalyzed cross-coupling reactions applicable to this compound.

| Reaction Name | Metal Catalyst | Coupling Partner | Product Type |

| Sonogashira Coupling | Pd/Cu | Terminal Alkyne | 1,1,1-Trichloro-2-oxo-alk-4-yn-one |

| Suzuki-Miyaura Coupling | Pd | Aryl/Vinyl Boronic Acid | 1-Aryl/Vinyl-4,4,4-trichloro-butane-1,3-dione |

| Stille Coupling | Pd | Organostannane (R-SnBu₃) | 4,4,4-Trichloro-1-substituted-butane-1,3-dione |

| Heck Coupling | Pd | Alkene | α,β-Unsaturated Ketone Derivative |

| Negishi Coupling | Pd or Ni | Organozinc Reagent | 4,4,4-Trichloro-1-substituted-butane-1,3-dione |

Enzyme-Mediated Biocatalysis for Selective Conversions

Biocatalysis offers a highly selective and environmentally benign approach for chemical transformations. nih.gov Enzymes can operate under mild conditions and typically exhibit excellent regio-, stereo-, and enantioselectivity. nih.gov For derivatives of this compound, enzyme-mediated reductions of the ketone group are particularly well-studied, yielding valuable chiral hydroxy compounds.

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a close structural analog, has been extensively investigated. For instance, NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor has been used for the asymmetric reduction of this substrate. nih.govnih.gov To overcome issues of substrate instability and enzyme inhibition in aqueous systems, reactions are often performed in organic solvent-water diphasic systems. nih.govnih.gov In one study, this method produced ethyl (R)-4-chloro-3-hydroxybutanoate with 86% enantiomeric excess (e.e.) and a 95.4% molar yield. nih.gov

Whole-cell biocatalysts are also effective. Aureobasidium pullulans has been used to catalyze the reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate with an optical purity of over 99% e.e. in an aqueous/ionic liquid biphasic system. researchgate.net Recombinant Escherichia coli expressing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) for cofactor regeneration has also been developed for the efficient synthesis of (R)-ethyl 4-chloro-3-hydroxybutyrate. mdpi.com

The table below presents research findings on the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate.

| Biocatalyst | Substrate | Product | System | Yield | Enantiomeric Excess (e.e.) |

| Aldehyde Reductase (Sporobolomyces salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | n-Butyl acetate-water diphasic | 95.4% | 86% nih.govnih.gov |

| Aureobasidium pullulans CGMCC 1244 | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | Aqueous/ionic liquid biphase | 99.4% | >99% researchgate.net |

| Recombinant E. coli (CgCR + GDH) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutyrate | Ethyl acetate-DES-water | >99% | >99% mdpi.com |

| Carbonyl Reductase (Candida magnoliae) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | Not specified | High | High researchgate.net |

Future Research Directions and Challenges in 4,4,4 Trichloro 3 Oxobutanoyl Chloride Chemistry

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The traditional synthesis of acyl chlorides often involves reagents that are hazardous and produce significant waste. Future research must focus on developing greener and more sustainable synthetic routes to 4,4,4-Trichloro-3-oxobutanoyl chloride.

One promising avenue is the exploration of catalytic methods that avoid stoichiometric activating agents. For instance, the development of catalytic systems for the direct carbonylation of trichloromethane derivatives or the selective oxidation of corresponding aldehydes could offer more atom-economical pathways.

The use of green solvents is another critical area of development. Traditional syntheses of acyl chlorides often employ chlorinated solvents. Investigating the use of alternative solvents such as deep eutectic solvents (DESs) or ionic liquids could significantly reduce the environmental impact. rsc.orgresearchgate.net For example, a deep eutectic solvent like [CholineCl][ZnCl2]3 has been successfully used as both a catalyst and a green solvent for Friedel-Crafts acylation reactions, offering a potential model for greener syntheses involving acyl chlorides. rsc.orgresearchgate.net

Furthermore, biocatalysis presents a compelling green alternative. While the direct enzymatic synthesis of a highly reactive compound like this compound is challenging, research into engineered enzymes or microbial pathways for the synthesis of its precursors could be a long-term goal. Lipase-catalyzed transesterification for the synthesis of β-keto esters under mild, solvent-free conditions showcases the potential of biocatalysis in this area. google.comgoogle.com

| Green Chemistry Approach | Potential Advantages | Key Challenges |

| Catalytic Synthesis | Higher atom economy, reduced waste, potential for milder reaction conditions. | Catalyst design and stability, selectivity control, catalyst cost and recyclability. |

| Green Solvents (e.g., DESs) | Reduced toxicity and environmental impact, potential for catalyst/solvent reuse. rsc.orgresearchgate.net | Solvent selection for optimal reactivity and product isolation, viscosity and mass transfer limitations. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. rsc.orggeorgiasouthern.edu | Enzyme stability in the presence of reactive substrates/products, limited substrate scope, cost of enzyme production. |

Exploration of Novel Reaction Pathways and Unusual Reactivity Modes

The dual reactivity of this compound offers a rich landscape for discovering novel chemical transformations. Future research should systematically explore its reactivity with a wide range of nucleophiles and electrophiles to uncover new reaction pathways.

The trichloromethyl ketone moiety can serve as a precursor to various functional groups. For example, its reaction with nucleophiles could lead to the formation of haloforms or participate in Favorskii-type rearrangements under specific conditions. The exploration of its cycloaddition potential, either as a dienophile or through its enol form, could lead to the synthesis of complex chlorinated heterocyclic systems. Such compounds are of interest in medicinal chemistry due to the diverse biological activities associated with chlorinated molecules. nih.gov

Investigating its reactivity under non-traditional activation methods, such as photochemistry or electrochemistry, could unlock unique reaction pathways not accessible through conventional thermal methods. These techniques can generate highly reactive intermediates under mild conditions, potentially leading to novel molecular scaffolds.

High-Throughput Synthesis and Screening of Derivatized Libraries

The development of high-throughput synthesis and screening methodologies is crucial for exploring the chemical space around this compound. By reacting it with diverse libraries of alcohols, amines, thiols, and other nucleophiles in a parallel format, large libraries of derivatives can be rapidly generated.

These derivatized libraries can then be screened for various biological activities or material properties. For example, libraries of esters and amides derived from this compound could be screened for potential pharmaceutical or agrochemical applications. The trichloromethyl group is a known pharmacophore in some active compounds, and its incorporation into diverse molecular frameworks is a strategy for drug discovery.

The primary challenges in this area include the development of robust and automated synthesis platforms capable of handling a highly reactive and potentially moisture-sensitive reagent. Additionally, efficient purification and analytical techniques are required to manage the large number of compounds generated.

| Derivative Class | Potential Applications | Key Screening Assays |

| Esters | Pharmaceuticals, agrochemicals, material science. | Enzyme inhibition assays, cell-based toxicity assays, polymer property analysis. |

| Amides | Pharmaceuticals, agrochemicals, novel polymers. | Receptor binding assays, antimicrobial screening, thermal stability testing. |

| Heterocycles | Medicinal chemistry, functional materials. | Kinase inhibition panels, fluorescence and conductivity measurements. |

Integration into Continuous Flow Chemistry Systems for Scalable Production and Reaction Discovery

Continuous flow chemistry offers significant advantages for handling hazardous and highly reactive chemicals like this compound. nih.govthieme.de The small reactor volumes and excellent heat and mass transfer characteristics of flow systems enhance safety and allow for precise control over reaction conditions. nih.gov

Future research should focus on developing continuous flow processes for both the synthesis of this compound and its subsequent derivatization. The in-situ generation and immediate consumption of this reactive intermediate in a continuous stream would minimize the risks associated with its isolation and storage. acs.org This approach is particularly valuable for reactions involving toxic or unstable reagents. acs.org

Flow chemistry platforms can also be used for rapid reaction optimization and discovery. By systematically varying parameters such as temperature, residence time, and reagent stoichiometry, optimal conditions for known transformations can be quickly identified. Furthermore, the ability to operate under high-pressure and high-temperature conditions in flow reactors can enable reactions that are not feasible in traditional batch setups, leading to the discovery of novel reactivity.

Advanced In-Situ Spectroscopic Monitoring of Reactions Involving the Compound

The high reactivity of this compound makes real-time monitoring of its reactions essential for understanding reaction kinetics, identifying transient intermediates, and ensuring process control. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for this purpose. mt.commt.com

By inserting a probe directly into the reaction mixture, the concentration of reactants, products, and intermediates can be tracked in real-time without the need for sampling. mt.com This is particularly advantageous for reactions involving moisture-sensitive or unstable compounds. For example, in-situ FTIR can be used to monitor the disappearance of the characteristic carbonyl stretching frequency of the acid chloride and the appearance of new bands corresponding to the product. mt.com

Future research should focus on the application of these techniques to elucidate the mechanisms of reactions involving this compound. The data obtained from in-situ monitoring can be used to build kinetic models, optimize reaction conditions, and ensure the safe scale-up of processes. The integration of Process Analytical Technology (PAT) tools like in-situ spectroscopy into continuous flow systems will be crucial for the development of robust and efficient manufacturing processes. acs.org

| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |

| In-situ FTIR | Real-time concentration profiles of reactants, products, and intermediates. mt.com | Monitoring the rate of acylation reactions, detecting the formation of unstable intermediates. |

| In-situ Raman | Complementary vibrational information, particularly for symmetric bonds and aqueous systems. | Studying reactions in aqueous or biphasic media, monitoring changes in the carbon-chlorine bonds. |

| In-situ NMR | Detailed structural information of species in solution. | Elucidating complex reaction mechanisms and identifying unexpected products. |

Q & A

Q. What established synthetic routes exist for 4,4,4-Trichloro-3-oxobutanoyl chloride, and what are their critical parameters?

- Methodological Answer : A common approach involves reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). For example, thionyl chloride in chlorobenzene with catalytic sodium bromide has been used to synthesize analogous acyl chlorides, yielding ~58% under reflux conditions . Key parameters include:

- Temperature : 80–100°C for optimal reactivity.

- Solvent : Chlorobenzene or 1,4-dioxane to stabilize intermediates.

- Catalysts : Sodium bromide enhances reaction efficiency by facilitating Cl⁻ substitution.

Table 1 : Comparison of Synthetic Methods

| Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|

| SOCl₂ + NaBr | Chlorobenzene | 58 | |

| PCl₃ | 1,4-Dioxane | ~50* | [Extrapolated from [2]] |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity (e.g., δ 3.04 ppm for methyl groups in analogous compounds ).

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (m/z 193.04 observed in related acyl chlorides ).

- IR Spectroscopy : Detect C=O (1730–1750 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) for quantifying impurities.

Q. How should this compound be stored to ensure stability?

- Methodological Answer :